molecular formula C13H21NO4 B2982957 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2168160-42-5

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2982957
CAS No.: 2168160-42-5
M. Wt: 255.314
InChI Key: HZKVXWNBWVIDGE-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in drug discovery and development. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is commonly used in peptide synthesis and other organic transformations.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-6-azaspiro[3One common method involves the cyclization of a suitable precursor under basic conditions, followed by Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Boc group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • 6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acid

Uniqueness

6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(5-4-6-13)7-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKVXWNBWVIDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168160-42-5
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-7-carboxylic acid
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